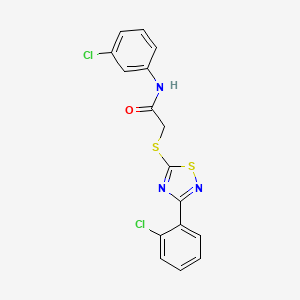

N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

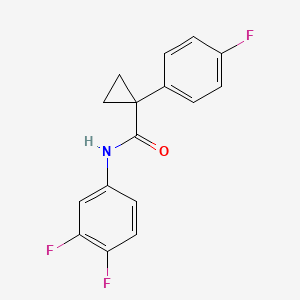

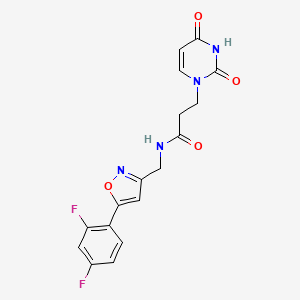

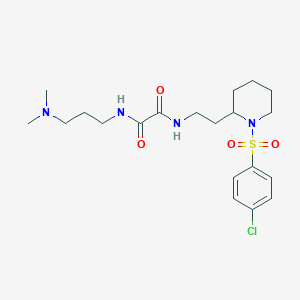

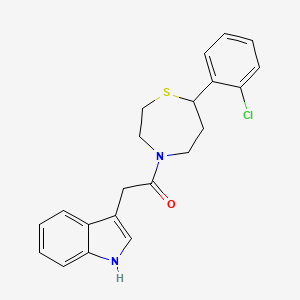

“N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is an organic compound containing two chlorophenyl groups, a thiadiazole group, and an acetamide group. Chlorophenyl groups are aromatic rings with a chlorine atom attached, thiadiazole is a heterocyclic compound containing sulfur and nitrogen, and acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the chlorophenyl groups), a heterocyclic ring (from the thiadiazole), and a carbonyl group (from the acetamide). The chlorine atoms on the phenyl rings would be expected to be electron-withdrawing, potentially affecting the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of chlorine atoms and aromatic rings in this compound would likely make it relatively nonpolar, affecting its solubility in different solvents. The presence of nitrogen and sulfur atoms could also affect its acidity or basicity .Scientific Research Applications

Antimalarial Activity

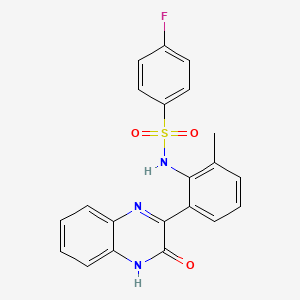

TCMDC-124548, which features a quinazolinedione core, exhibits promising antimalarial activity . It has been tested for its antimalarial activity against P. falciparum 3D7, a strain of the malaria parasite . This makes it a potential candidate for the development of new antimalarial drugs.

Anticancer Activity

The compound has also been evaluated for its antiproliferative activity against the MCF-7 cell line . MCF-7 is a widely used model for estrogen receptor (ER) positive breast cancer. Therefore, TCMDC-124548 could potentially be used in cancer research, particularly in the study and treatment of certain types of breast cancer.

Anti-inflammatory Activity

Quinazolinedione, the core structure of TCMDC-124548, is known for its wide range of biological activities, including anti-inflammatory effects . While specific studies on the anti-inflammatory activity of TCMDC-124548 are not mentioned, its quinazolinedione core suggests potential in this area.

Drug Discovery

TCMDC-124548 serves as a valuable molecule in drug discovery due to its broad spectrum of biological activities . Its structure and properties can guide the design and synthesis of novel compounds with potential therapeutic applications.

Lead Optimization

The compound has been used in lead optimization studies, which involve modifying a compound to improve its potency, selectivity, and safety profile . In one study, a rational design approach was used to explore the structure-activity relationships around the side chain of quinazolinedione .

Green Chemistry

The synthesis of TCMDC-124548 has been described using low-cost goods and greener alternatives where possible . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Mechanism of Action

Target of Action

TCMDC-124548, also known as N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide or N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an essential enzyme in the protein translation machinery of the malaria parasite, Plasmodium falciparum .

Mode of Action

TCMDC-124548 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS . This inhibition occurs via enzyme-mediated production of an Asn-TCMDC-124548 adduct . The human AsnRS is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124548 affects the protein translation machinery of the malaria parasite . This results in the activation of the amino acid starvation response, which can lead to the death of the parasite .

Result of Action

The inhibition of PfAsnRS by TCMDC-124548 leads to the activation of the amino acid starvation response in the malaria parasite . This can result in the death of the parasite, thereby preventing the progression of the disease .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in different conditions .

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS2/c17-10-4-3-5-11(8-10)19-14(22)9-23-16-20-15(21-24-16)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVZXYFVYMGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)